2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the second position of the pyridine ring, a fluorophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-4-carboxylic acid and 2-fluorobenzyl alcohol.
Formation of Intermediate: The first step involves the esterification of 2-chloropyridine-4-carboxylic acid with 2-fluorobenzyl alcohol under acidic conditions to form an ester intermediate.
Reduction: The ester intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amidation: The final step involves the amidation of the alcohol with an appropriate amine under dehydrating conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chloro group or to modify the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or ammonia (NH3) under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups may enhance binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
- 2-Chloro-N-(2-fluorophenyl)pyridine-4-carboxamide
- 2-Chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide is unique due to the presence of both the fluorophenyl and hydroxyethyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-13-7-9(5-6-17-13)14(20)18-8-12(19)10-3-1-2-4-11(10)16/h1-7,12,19H,8H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXHKWIKCJKTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CNC(=O)C2=CC(=NC=C2)Cl)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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